molecular formula C25H24F2N6O5 B12428157 Fidexaban-d3

Fidexaban-d3

Cat. No.: B12428157
M. Wt: 529.5 g/mol
InChI Key: NPNSVNGQJGRSNR-FIBGUPNXSA-N
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Description

Preparation Methods

The synthetic routes for Fidexaban-d3 involve the incorporation of deuterium atoms into the molecular structure of Fidexaban. The preparation method typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve standard organic synthesis techniques such as nucleophilic substitution and coupling reactions

Chemical Reactions Analysis

Fidexaban-d3 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

Fidexaban-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Fidexaban-d3 exerts its effects by selectively and reversibly inhibiting the active site of coagulation factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The molecular targets involved include the active site of factor Xa, and the pathways affected are those related to the coagulation cascade .

Comparison with Similar Compounds

Fidexaban-d3 is compared with other similar compounds such as edoxaban, eribaxaban, darexaban, and letaxaban. These compounds also inhibit factor Xa but may differ in their pharmacokinetic properties, potency, and selectivity. This compound is unique due to its deuterium labeling, which provides advantages in metabolic stability and allows for more precise analytical studies .

Similar compounds include:

  • Edoxaban
  • Eribaxaban
  • Darexaban
  • Letaxaban
  • Tanogitran
  • SAR107375

This compound stands out due to its specific isotopic labeling, making it a valuable tool in research and development.

Properties

Molecular Formula

C25H24F2N6O5

Molecular Weight

529.5 g/mol

IUPAC Name

2-[[2-(5-carbamimidoyl-2-hydroxyphenoxy)-3,5-difluoro-6-[3-[1-(trideuteriomethyl)-4,5-dihydroimidazol-2-yl]phenoxy]pyridin-4-yl]-methylamino]acetic acid

InChI

InChI=1S/C25H24F2N6O5/c1-32-9-8-30-23(32)14-4-3-5-15(10-14)37-24-19(26)21(33(2)12-18(35)36)20(27)25(31-24)38-17-11-13(22(28)29)6-7-16(17)34/h3-7,10-11,34H,8-9,12H2,1-2H3,(H3,28,29)(H,35,36)/i1D3

InChI Key

NPNSVNGQJGRSNR-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O

Canonical SMILES

CN1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O

Origin of Product

United States

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